12S-HHT

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Marker of Cyclooxygenase Activity:

12-HHT can be used as a marker to assess the activity of cyclooxygenase (COX), an enzyme involved in the production of various eicosanoids, including prostaglandins and thromboxanes. By measuring the levels of 12-HHT, researchers can indirectly assess COX activity in various cell types and tissues. [Source: National Institutes of Health. ]

Ligand for Leukotriene B4 Receptor 2 (BLT2):

12-HHT has been identified as an endogenous ligand for BLT2, a G protein-coupled receptor. BLT2 is expressed in various tissues, including the gut, and is involved in several physiological processes, such as inflammation and immune response. Studying the interaction between 12-HHT and BLT2 can help researchers understand the role of this receptor in various diseases. [Source: BioMed Central. ]

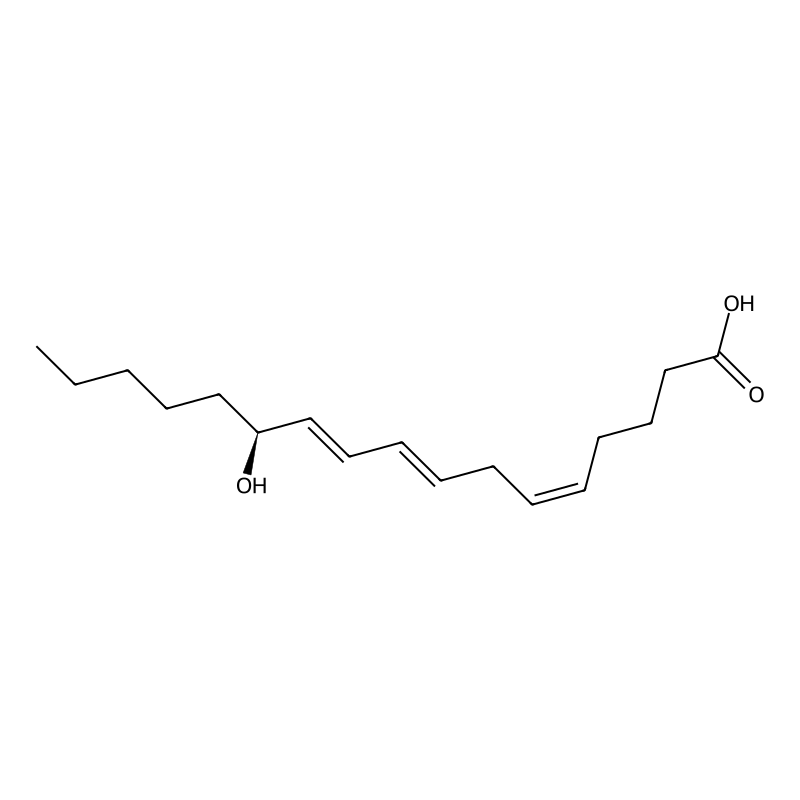

12-Hydroxyheptadecatrienoic acid, also known as 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid, is a 17-carbon hydroxy fatty acid that is derived from arachidonic acid. This compound features a hydroxyl group at the 12th carbon position and is characterized by its trienoic structure, which includes three double bonds. It plays a significant role in various biological processes and is particularly notable for its involvement in platelet aggregation and wound healing .

Currently, there's limited information on the specific safety hazards of 12-HHT. As a research compound, handling it with standard laboratory safety protocols is recommended.

Future Directions

Research on 12-HHT is ongoing, with a focus on understanding its:

- Complete biosynthetic and metabolic pathways.

- Specific role in various physiological and pathological processes.

- Potential as a therapeutic target for inflammatory diseases or wound healing.

12-Hydroxyheptadecatrienoic acid undergoes several important chemical transformations:

- Metabolism: It is primarily synthesized through the cyclooxygenase pathway from arachidonic acid, where it can be further metabolized to 12-oxo-5Z,8E,10E-heptadecatrienoic acid (12-keto-HHT) by the enzyme 15-hydroxyprostaglandin dehydrogenase .

- Rearrangement: Under acidic conditions (pH 1.1–1.5), 12-Hydroxyheptadecatrienoic acid can rearrange into its 5-cis isomer. This reaction is time- and temperature-dependent .

- Non-enzymatic Pathways: In the presence of ferrous or ferric ions, it can rearrange non-enzymatically to produce a mixture of its original form and the 8-cis isomer .

12-Hydroxyheptadecatrienoic acid exhibits various biological activities:

- Platelet Aggregation: It plays a crucial role in promoting platelet aggregation during blood clotting. It acts as an autocrine and paracrine signaling molecule, enhancing the recruitment of nearby platelets and contributing to vascular responses .

- Wound Healing: Research indicates that this compound accelerates keratinocyte migration, thereby promoting epidermal wound healing via interaction with the leukotriene B4 receptor 2 .

- Inflammatory Response: It has been implicated in modulating inflammatory responses and may serve as a signaling molecule in various physiological processes .

The synthesis of 12-Hydroxyheptadecatrienoic acid can occur through both enzymatic and non-enzymatic pathways:

- Enzymatic Synthesis: The primary method involves the action of thromboxane synthase on arachidonic acid, leading to the production of this hydroxy fatty acid along with other metabolites like thromboxane A2 .

- Chemical Synthesis: Asymmetric synthesis approaches have been developed to create this compound in laboratory settings, utilizing specific reagents and conditions to achieve the desired stereochemistry .

12-Hydroxyheptadecatrienoic acid has several potential applications:

- Pharmaceutical Research: Its role as a signaling molecule in inflammation and wound healing makes it a candidate for therapeutic applications in managing inflammatory diseases and enhancing tissue repair .

- Biochemical Studies: It serves as a valuable tool in studying platelet function and the mechanisms underlying clotting processes .

Studies have highlighted various interactions involving 12-Hydroxyheptadecatrienoic acid:

- Receptor Binding: It acts as a natural ligand for leukotriene B4 receptor 2, influencing cellular responses related to inflammation and immune function .

- Synergistic Effects: Its interactions with other eicosanoids suggest potential synergistic effects that could enhance or modulate biological responses in various tissues .

Several compounds share structural or functional similarities with 12-Hydroxyheptadecatrienoic acid. Below are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Arachidonic Acid | 20-carbon polyunsaturated fatty acid | Precursor to many eicosanoids, including prostaglandins |

| Thromboxane A2 | Derived from arachidonic acid | Strong pro-aggregatory effects on platelets |

| Prostaglandin H2 | Intermediate in arachidonic acid metabolism | Plays a role in inflammation and vascular responses |

| 12-Oxo-heptadecatrienoic Acid | Oxidized form of 12-hydroxyheptadecatrienoic acid | Potentially different biological activities due to oxidation |

The uniqueness of 12-Hydroxyheptadecatrienoic acid lies in its specific hydroxylation pattern and its significant role in mediating platelet function and wound healing processes, distinguishing it from other eicosanoids which may not share these specific biological activities.

Identification of 12-HHT as an Endogenous BLT2 Agonist

The characterization of 12-HHT as a BLT2 ligand emerged from lipidomic analyses of rat intestinal extracts, where BLT2-specific agonistic activity was traced to fractions distinct from leukotriene B4 (LTB4). Mass spectrometry and nuclear magnetic resonance (NMR) studies confirmed 12-HHT's structure as 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid, a byproduct of thromboxane A2 (TxA2) biosynthesis. Binding assays demonstrated that 12-HHT binds BLT2 with a dissociation constant (Kd) of 2.8 nM, approximately 10-fold higher affinity than LTB4 (Kd = 25 nM). This discovery overturned the long-held view of 12-HHT as metabolically inert, positioning it as a key player in BLT2-mediated signaling.

Functional studies in BLT2-transfected cells revealed 12-HHT-induced activation of Gαi and Gαq proteins, triggering calcium mobilization and chemotaxis. Notably, BLT2 knockout mice exhibited impaired epithelial barrier function in dextran sulfate sodium (DSS)-induced colitis models, with 50% higher intestinal permeability compared to wild-type controls. These findings established 12-HHT as the first endogenous high-affinity ligand for BLT2, distinct from the low-affinity LTB4 interactions previously characterized.

Comparative Analysis with Leukotriene B4 in Receptor Activation

While both 12-HHT and LTB4 activate BLT2, their receptor interaction mechanisms differ substantially. NMR structural data show that 12-HHT adopts a curved conformation in the BLT2 binding pocket, with its hydroxyl group at C12 forming hydrogen bonds to Gln^2.60 and Tyr^3.28 residues. In contrast, LTB4's extended structure interacts with BLT2 through hydrophobic contacts along its carbon chain, explaining its lower binding affinity.

Functional divergence is evident in immune cell responses:

- Neutrophils: LTB4/BLT1 drives chemotaxis (EC50 = 1 nM), while 12-HHT/BLT2 modulates apoptosis (EC50 = 10 nM).

- Mast Cells: 12-HHT induces BLT2-dependent migration at 100 nM, a concentration ineffective for LTB4.

- Keratinocytes: BLT2 activation by 12-HHT upregulates matrix metalloproteinase-9 (MMP-9) by 3-fold, accelerating wound closure.

This ligand-specific signaling underscores BLT2's role as a multimodal receptor, integrating inputs from distinct lipid mediators to fine-tune cellular responses.

Structural and Functional Distinctions from Prostaglandin Metabolites

Unlike prostaglandins (PGs) that signal through specific prostanoid receptors (e.g., EP1-4 for PGE2), 12-HHT's biological effects are mediated exclusively through BLT2. Structural comparisons highlight key differences:

| Feature | 12-HHT | Prostaglandin E2 (PGE2) |

|---|---|---|

| Carbon Backbone | 17-carbon triene | 20-carbon bicyclic |

| Receptor Family | BLT2 (GPCR) | EP1-4 (GPCR) |

| Biosynthetic Origin | TxA2/COX pathway | COX/mPGES-1 pathway |

| Primary Function | Chemotaxis, wound repair | Inflammation, pain |

12-HHT's shorter carbon chain and conjugated triene system confer greater membrane mobility, enabling rapid paracrine signaling within tissues. Unlike PGE2, which stabilizes cyclooxygenase-2 (COX-2) via positive feedback, 12-HHT suppresses COX-2 expression by 40% in macrophages, illustrating its anti-inflammatory potential.

Epithelial Barrier Maintenance

12-Hydroxyheptadecatrienoic acid functions as an endogenous ligand for leukotriene B4 receptor type 2, playing a crucial role in maintaining epithelial barrier function across multiple tissue types [1]. The compound enhances epithelial barrier integrity through the activation of specific signaling pathways that regulate tight junction protein expression and paracellular permeability [2].

The 12-hydroxyheptadecatrienoic acid and leukotriene B4 receptor type 2 signaling axis contributes to epithelial barrier functions in small intestine, skin, lung, and cornea [1]. Leukotriene B4 receptor type 2 localizes to the lateral membrane in epithelial cells and increases claudin-4 expression via the Gαi protein-p38 mitogen-activated protein kinase pathway [1] [2].

Intestinal Epithelial Integrity in Inflammatory Colitis Models

In dextran sulfate sodium-induced inflammatory colitis models, leukotriene B4 receptor type 2-deficient mice exhibited enhanced intestinal inflammation, possibly due to impaired epithelial barrier function [1] [3]. The 12-hydroxyheptadecatrienoic acid and leukotriene B4 receptor type 2 axis plays a protective role in maintaining intestinal epithelial integrity under inflammatory conditions [1].

Madin-Darby canine kidney II cells overexpressing leukotriene B4 receptor type 2 exhibited enhanced barrier function when measuring transepithelial electrical resistance and fluorescein isothiocyanate-dextran leakage [1]. The receptor increased claudin-4 expression via the Gαi protein-p38 mitogen-activated protein kinase pathway, demonstrating the molecular mechanism underlying barrier enhancement [1] [2].

Studies using intestinal epithelial Caco-2 cell cultures demonstrated that 12-hydroxyheptadecatrienoic acid stimulates cell growth through the 12-hydroxyheptadecatrienoic acid-leukotriene B4 receptor type 2-p38-protein kinase C axis [4]. The compound also improves paracellular permeability in differentiated Caco-2 cell cultures through regulation of tight junction elements such as myosin light chain phosphorylation [4].

Table 1: 12-Hydroxyheptadecatrienoic Acid Effects on Epithelial Barrier Maintenance

| Model System | Experimental Condition | Key Findings | Reference |

|---|---|---|---|

| Dextran sulfate sodium-induced colitis | Leukotriene B4 receptor type 2-deficient mice | Enhanced intestinal inflammation due to impaired epithelial barrier function | Iizuka et al., 2018 [1] |

| Intestinal epithelial Caco-2 cells | 12-Hydroxyheptadecatrienoic acid treatment | Improved paracellular permeability through regulation of tight junction elements | Salaga et al., 2021 [4] |

| Madin-Darby canine kidney II cells | Leukotriene B4 receptor type 2 overexpression | Enhanced barrier function with increased claudin-4 expression via Gαi-p38 mitogen-activated protein kinase pathway | Ishii et al., 2016 [2] |

| Pulmonary epithelial cells | Pneumolysin treatment | Leukotriene B4 receptor type 2-deficient mice more susceptible to lung damage | Shigematsu et al., 2016 [5] |

Pulmonary Epithelial Protection Mechanisms

Leukotriene B4 receptor type 2 is expressed in pulmonary epithelial type II cells and vascular endothelial cells in the mouse lung [1] [5]. In pneumolysin-induced acute lung injury models, leukotriene B4 receptor type 2-deficient mice were more susceptible to lung damage, with most dying within minutes compared to intact wild-type mice [1] [5].

The protective mechanism involves suppression of cysteinyl leukotriene 1 receptor signaling in vascular endothelial cells [5] [6]. Pneumolysin treatment induced the production of large amounts of cysteinyl leukotrienes, and a cysteinyl leukotriene 1 receptor antagonist recovered pneumolysin-induced mortality, vascular permeability, and airway resistance in both wild-type and leukotriene B4 receptor type 2-deficient mice [5].

Treatment of mice with aspirin or loxoprofen inhibited the production of 12-hydroxyheptadecatrienoic acid and increased sensitivity toward pneumolysin, which was also ameliorated by the cysteinyl leukotriene 1 antagonist [5]. These findings demonstrate that the 12-hydroxyheptadecatrienoic acid-leukotriene B4 receptor type 2 axis provides pulmonary epithelial protection by regulating the balance between protective and harmful inflammatory mediators [5] [6].

Epidermal and Corneal Wound Healing Mechanisms

The 12-hydroxyheptadecatrienoic acid and leukotriene B4 receptor type 2 signaling axis plays a fundamental role in accelerating wound healing processes in both epidermal and corneal tissues [7] [8]. This mechanism involves the promotion of cellular migration and the regulation of extracellular matrix remodeling through specific molecular pathways [7].

Leukotriene B4 Receptor Type 2-Mediated Keratinocyte Migration

12-Hydroxyheptadecatrienoic acid accumulated in wound fluid in mice, and leukotriene B4 receptor type 2-deficient mice exhibited impaired re-epithelialization and delayed wound closure after skin punching [7]. The compound promotes epidermal wound healing by accelerating keratinocyte migration via the leukotriene B4 receptor type 2 receptor [7] [9].

In vitro scratch assays using primary keratinocytes demonstrated that leukotriene B4 receptor type 2 wild-type keratinocytes exhibited enhanced migration in the presence of 12-hydroxyheptadecatrienoic acid, whereas leukotriene B4 receptor type 2 knockout keratinocytes did not respond [7]. Both 12-hydroxyheptadecatrienoic acid and a synthetic leukotriene B4 receptor type 2 agonist significantly enhanced normal human epidermal keratinocyte migration relative to control, untreated cells [7].

The molecular mechanism involves leukotriene B4 receptor type 2 stimulation leading to the expression of tumor necrosis factor alpha and interleukin-1 beta, both of which stimulate the expression and secretion of metalloproteinases [1] [7]. These metalloproteinases accelerate keratinocyte migration by degrading extracellular matrix components [1] [7] [9].

Detailed morphometric analyses revealed that re-epithelialization was impaired in leukotriene B4 receptor type 2 knockout mice, while keratinocyte proliferation remained unaffected by leukotriene B4 receptor type 2 deficiency [7]. This indicates that the primary mechanism of action involves cellular migration rather than proliferation [7].

Impact of Non-Steroidal Anti-Inflammatory Drugs on Wound Closure Dynamics

Aspirin administration reduced 12-hydroxyheptadecatrienoic acid production and resulted in delayed wound closure in wild-type mice, which was abrogated in leukotriene B4 receptor type 2-deficient mice [7] [8]. This demonstrates that non-steroidal anti-inflammatory drug-dependent delay in wound healing is specifically due to reduced 12-hydroxyheptadecatrienoic acid production rather than diminished prostaglandin production [1] [7].

In corneal wound healing models, diclofenac eye drops decreased the abundance of downstream products of cyclooxygenase and delayed corneal wound healing in mice [8] [10]. Leukotriene B4 receptor type 2 expression was observed in murine ocular tissues including cornea, and in human corneal epithelial cell lines and human primary corneal epithelial cells [8].

In leukotriene B4 receptor type 2-knockout mice, corneal wound healing was delayed, but the diclofenac-dependent delay in corneal wound healing disappeared [8]. 12-Hydroxyheptadecatrienoic acid accelerated wound closure both in leukotriene B4 receptor type 2-transfected corneal cell lines and human primary corneal epithelial cells [8] [10].

Table 2: 12-Hydroxyheptadecatrienoic Acid Effects on Wound Healing Mechanisms

| Tissue Type | Mechanism | Non-Steroidal Anti-Inflammatory Drug Effect | Reference |

|---|---|---|---|

| Skin | Leukotriene B4 receptor type 2-mediated keratinocyte migration via tumor necrosis factor alpha and metalloproteinase production | Delayed wound healing due to reduced 12-hydroxyheptadecatrienoic acid production | Liu et al., 2014 [7] |

| Cornea | Acceleration of corneal epithelial cell migration | Diclofenac eye drops delayed corneal wound healing by inhibiting 12-hydroxyheptadecatrienoic acid production | Iwamoto et al., 2017 [8] |

| Intestinal epithelium | Stimulation of intestinal epithelial cell growth through 12-hydroxyheptadecatrienoic acid-leukotriene B4 receptor type 2-p38-protein kinase C axis | Non-steroidal anti-inflammatory drugs may inhibit wound healing through inhibition of 12-hydroxyheptadecatrienoic acid/leukotriene B4 receptor type 2 pathway | Salaga et al., 2021 [4] |

Anti-Inflammatory and Immunomodulatory Effects

12-Hydroxyheptadecatrienoic acid demonstrates significant anti-inflammatory properties through multiple molecular mechanisms that regulate inflammatory mediator production and immune cell function [11] [12]. These effects involve the modulation of key signaling pathways including mitogen-activated protein kinase phosphatase-1 upregulation and nuclear factor kappa B pathway inhibition [11] [12].

Suppression of Ultraviolet B-Induced Interleukin-6 Production

12-Hydroxyheptadecatrienoic acid treatment in HaCaT cells remarkably down-regulated ultraviolet B irradiation-induced synthesis of interleukin-6, a pro-inflammatory cytokine associated with cutaneous inflammation [11] [12] [13]. The compound inhibits ultraviolet B-stimulated activation of p38 mitogen-activated protein kinase and nuclear factor kappa B signaling pathways [11] [12].

The molecular mechanism involves 12-hydroxyheptadecatrienoic acid markedly up-regulating mitogen-activated protein kinase phosphatase-1, a critical negative regulator of p38 mitogen-activated protein kinase [11] [12]. When mitogen-activated protein kinase phosphatase-1 was suppressed by small interfering ribonucleic acid knockdown, the 12-hydroxyheptadecatrienoic acid-mediated inhibitory effects on ultraviolet B-stimulated activation of p38 mitogen-activated protein kinase and nuclear factor kappa B, as well as the production of interleukin-6, were attenuated [11] [12].

These results demonstrate that 12-hydroxyheptadecatrienoic acid exerts anti-inflammatory effects via upregulation of mitogen-activated protein kinase phosphatase-1, which negatively regulates p38 mitogen-activated protein kinase and nuclear factor kappa B, thus attenuating interleukin-6 production in ultraviolet B-irradiated cells [11] [12] [14].

Regulation of Allergic Airway Disease Pathways

Leukotriene B4 receptor type 2-knockout mice exhibited severe eosinophilic lung inflammation in an ovalbumin-induced allergic airway disease model [1] [15]. This was explained by enhanced interleukin-13 production from leukotriene B4 receptor type 2-deficient CD4-positive cells [1] [15].

In ovalbumin-induced allergic airway disease models, 12-hydroxyheptadecatrienoic acid levels were elevated in bronchoalveolar lavage fluids of ovalbumin-sensitized and challenged wild-type mice [15]. Leukotriene B4 receptor type 2-deficient mice exhibited enhanced eosinophilia in bronchoalveolar lavage fluids after ovalbumin exposure [15].

Interleukin-13 levels in bronchoalveolar lavage fluids and interleukin-13-producing CD4-positive T cells in the lungs were elevated in leukotriene B4 receptor type 2-deficient mice compared to wild-type mice [15]. Transfection of leukotriene B4 receptor type 2-specific small interfering ribonucleic acid enhanced interleukin-13 production in CD4-positive T cells in vitro [15].

Expression of leukotriene B4 receptor type 2 messenger ribonucleic acid in CD4-positive T cells was significantly reduced in patients with asthma compared to healthy control subjects [15]. These findings indicate that leukotriene B4 receptor type 2 has a protective role in allergic airway inflammation and that diminished leukotriene B4 receptor type 2 expression in CD4-positive T cells may contribute to the pathophysiology of asthma [15].

Table 3: 12-Hydroxyheptadecatrienoic Acid Anti-inflammatory and Immunomodulatory Effects

| Inflammatory Model | Mechanism | Key Mediators | Reference |

|---|---|---|---|

| Ultraviolet B-induced inflammation | Suppression of ultraviolet B-induced interleukin-6 production via upregulation of mitogen-activated protein kinase phosphatase-1 | Mitogen-activated protein kinase phosphatase-1, p38 mitogen-activated protein kinase, nuclear factor kappa B | Kim et al., 2012 [11] |

| Allergic airway inflammation | Negative regulation of allergic airway inflammation by reducing interleukin-13 production | Interleukin-13-producing CD4-positive T cells | Matsunaga et al., 2013 [15] |

| Acute lung injury | Suppression of cysteinyl leukotriene 1 receptor signaling in vascular endothelial cells | Cysteinyl leukotrienes | Shigematsu et al., 2016 [5] |

Pro-Inflammatory and Chemotactic Activities

Despite its anti-inflammatory properties in certain contexts, 12-hydroxyheptadecatrienoic acid also demonstrates pro-inflammatory and chemotactic activities, particularly in mast cell recruitment and inflammatory responses [16] [17]. These dual functions reflect the complex regulatory role of this lipid mediator in immune and inflammatory processes [16] [17].

Mast Cell Recruitment in Inflammatory Responses

12-Hydroxyheptadecatrienoic acid functions as a natural ligand for leukotriene B4 receptor type 2 and induces chemotaxis of mast cells through activation of this receptor [16] [17]. Bone marrow-derived mast cells isolated from wild-type mice migrated toward a low concentration of 12-hydroxyheptadecatrienoic acid, whereas cells from leukotriene B4 receptor type 2-deficient mice did not respond [16] [17].

The concentration of 12-hydroxyheptadecatrienoic acid required for maximal chemotaxis was 30 nanomolar, demonstrating high-affinity binding and activation of leukotriene B4 receptor type 2 [17]. Wild-type and leukotriene B4 receptor type 1-knockout cells migrated in response to 12-hydroxyheptadecatrienoic acid, whereas leukotriene B4 receptor type 2-knockout cells did not, confirming receptor specificity [17].

In addition to their role in allergic responses, mast cells are multipotent effector cells in the formation of atherothrombosis [17]. Atherogenic plaques consist of mast cells, macrophages, and platelets, all of which produce thromboxane A2 and 12-hydroxyheptadecatrienoic acid [17]. This suggests a role for 12-hydroxyheptadecatrienoic acid as an intercellular messenger between platelets, macrophages, and mast cells in pathological conditions [17].

Synergistic Interactions with Leukotriene Pathways

The 12-hydroxyheptadecatrienoic acid-leukotriene B4 receptor type 2 axis demonstrates complex interactions with leukotriene pathways in allergic and inflammatory responses [18] [19]. In allergic airway inflammation models, the leukotriene B4-leukotriene B4 receptor type 1 signaling axis contributes to the development of allergic lung inflammation [19].

Leukotriene A4 hydrolase inhibitor improved multiple parameters of allergic lung inflammation, including airway hyperresponsiveness, eosinophilia, mucus hypersecretion, T-cell infiltration in the lungs, and dendritic cell accumulation in lymph nodes [18]. This demonstrates the pro-inflammatory role of leukotriene B4-leukotriene B4 receptor type 1 signaling in allergic responses [18] [19].

In contrast, leukotriene B4 receptor type 2-deficient mice exhibited augmented eosinophilia accompanied by increased levels of 12-hydroxyheptadecatrienoic acid and recruitment of interleukin-13-producing CD4-positive T cells [18]. The 12-hydroxyheptadecatrienoic acid-leukotriene B4 receptor type 2 axis negatively regulates allergic airway inflammation, demonstrating opposing functions of the two leukotriene B4 receptors [18].

12-Hydroxyheptadecatrienoic acid may negatively regulate the development of allergic diseases through its interactions with leukotriene pathways [18]. Two types of arachidonic acid-cyclooxygenase/thromboxane A2 synthase metabolites exert both pro- and anti-inflammatory roles probably simultaneously via thromboxane A2 and 12-hydroxyheptadecatrienoic acid, respectively [18].

Table 4: 12-Hydroxyheptadecatrienoic Acid Pro-inflammatory and Chemotactic Activities

| Inflammatory Model | Mechanism | Key Mediators | Reference |

|---|---|---|---|

| Mast cell activation | Induction of mast cell chemotaxis through leukotriene B4 receptor type 2 activation | Leukotriene B4 receptor type 2-dependent chemotaxis | Okuno et al., 2008 [17] |

| Atherothrombosis | Potential role as intercellular messenger between platelets, macrophages, and mast cells | Mast cells, macrophages, platelets | Okuno et al., 2008 [17] |

| Allergic airway disease | Synergistic interactions with leukotriene pathways in allergic inflammation | Leukotrienes, particularly leukotriene B4 | Miyahara et al., 2004 [19] |

NF-κB Activation and Cytokine Modulation

BLT2 receptor activation by 12-hydroxyheptadecatrienoic acid initiates complex intracellular signaling cascades that culminate in nuclear factor kappa B activation and subsequent cytokine production [1]. The receptor, functioning as a G protein-coupled receptor, primarily couples to pertussis toxin-sensitive Gi-like G proteins, establishing the foundation for downstream signaling events [2].

In sepsis models, BLT2-mediated signaling demonstrates profound effects on inflammatory cytokine production. Studies utilizing cecal ligation and puncture-induced sepsis in mice revealed that BLT2 inhibition with LY255283 markedly suppressed production of key inflammatory mediators including interleukin-6, tumor necrosis factor alpha, interleukin-1β, and interleukin-17 in both serum and peritoneal lavage fluid [1]. These findings establish BLT2 as a critical regulator of systemic inflammatory responses.

The mechanistic pathway involves BLT2-dependent regulation of nuclear factor kappa B activation through modulation of IκBα phosphorylation. Immunoblot analyses demonstrated that BLT2 inhibition significantly reduced phosphorylated IκBα levels in lung tissues, indicating suppressed nuclear factor kappa B activation [1]. This tissue-specific pattern suggests that BLT2-linked cascades may regulate inflammation through organ-specific mechanisms, with particular prominence in pulmonary tissues.

Keratinocyte studies have further elucidated the cytokine modulation mechanisms. In wound healing models, 12-hydroxyheptadecatrienoic acid stimulation of BLT2 receptors leads to increased expression of tumor necrosis factor alpha and interleukin-1β, which subsequently stimulate matrix metalloproteinase production [3] [4]. This cascade represents a coordinated inflammatory response that facilitates tissue repair and cellular migration.

The temporal dynamics of cytokine production reveal that 12-hydroxyheptadecatrienoic acid initially induces tumor necrosis factor alpha and interleukin-1β messenger RNA expression, followed by matrix metalloproteinase 9 transcription [4]. This sequential activation pattern suggests that tumor necrosis factor alpha and interleukin-1β serve as intermediate mediators in the BLT2-dependent inflammatory cascade.

ERK Pathway Activation in Prostate Cancer Cells

Extracellular signal-regulated kinase pathway activation represents a critical component of BLT2-mediated signaling in prostate cancer progression. In PC-3 prostate cancer cells, cell detachment triggers time-dependent increases in BLT2 expression levels, establishing a survival mechanism through ERK-dependent pathways [5].

The BLT2-ERK signaling axis contributes to anoikis resistance, a hallmark of metastatic cancer cells. When prostate cancer cells become detached from extracellular matrix, BLT2 activation leads to NADPH oxidase-dependent reactive oxygen species generation, which subsequently activates nuclear factor kappa B through ERK-mediated pathways [5]. This signaling cascade enables cancer cells to survive in anchorage-independent conditions, facilitating metastatic spread.

Mechanistic studies demonstrate that BLT2 overexpression in normal prostate epithelial PWR-1E cells renders them resistant to anoikis through ERK activation. The pathway involves BLT2-mediated elevation of anti-apoptotic Bcl-2 levels and reduction of pro-apoptotic Bax and Bad proteins [5]. These molecular changes prevent apoptotic cell death following detachment, contributing to enhanced survival capacity.

The ERK pathway activation by 12-hydroxyheptadecatrienoic acid also facilitates primary keratinocyte migration. Studies using BLT2-dependent ERK phosphorylation demonstrated enhanced cell migration capabilities, independent of cell proliferation effects [4]. This migration-promoting activity involves coordinated activation of downstream effectors that regulate cytoskeletal reorganization and cellular motility.

In bladder cancer cells, BLT2-dependent ERK activation works synergistically with AKT pathway signaling. Knockdown studies revealed that both ERK and AKT phosphorylation levels decreased when BLT2 or NADPH oxidase components were inhibited, indicating crosstalk between these survival pathways [6]. This multi-pathway activation enhances cancer cell survival and proliferation under stress conditions.

Cross-Talk with Prostaglandin and Leukotriene Systems

Competitive Antagonism of Thromboxane Receptors

The metabolic conversion of 12-hydroxyheptadecatrienoic acid generates bioactive compounds that exhibit competitive antagonistic properties against thromboxane receptors. 12-oxo-heptadecatrienoic acid, the immediate oxidative metabolite of 12-hydroxyheptadecatrienoic acid, functions as a partial antagonist of thromboxane receptors by blocking thromboxane A2 binding [7].

This competitive antagonism represents a sophisticated regulatory mechanism whereby thromboxane synthase simultaneously produces thromboxane A2, a potent platelet activator, alongside 12-hydroxyheptadecatrienoic acid, which generates metabolites that counteract thromboxane effects [7]. The 12-oxo-heptadecatrienoic acid metabolite inhibits platelet aggregation responses by stimulating platelets to increase cyclic adenosine monophosphate levels, an intracellular signal that broadly inhibits platelet activation.

Studies in newborn lambs demonstrated that leukotriene antagonists can attenuate thromboxane-induced pulmonary hypertension, indicating bidirectional interactions between these systems [8]. FPL57231, a leukotriene receptor antagonist, and U60257, a leukotriene synthesis inhibitor, both reduced the hemodynamic effects of U46619, a thromboxane A2 mimetic, suggesting that thromboxane effects may be mediated through secondary leukotriene production.

The competitive antagonism extends to vascular responses, where thromboxane A2-induced vasoconstriction can be modulated by leukotriene pathway activation. This interaction implies that thromboxane A2 may stimulate leukotriene production or release, creating a complex regulatory network between cyclooxygenase and lipoxygenase pathways [8].

Endotoxin and septic shock models reveal additional layers of competitive interactions. Thromboxane synthesis inhibitors attenuate endotoxin-induced cardiopulmonary changes, while leukotriene inhibitors provide salutary effects in both endotoxin shock and acute pulmonary injury models [9]. These findings support the concept that prostaglandin and leukotriene systems operate through interconnected mechanisms that can be therapeutically targeted.

Synergistic Effects with PGE2 and PGD2 in Allergy Models

Prostaglandin E2 and prostaglandin D2 demonstrate complex synergistic interactions with 12-hydroxyheptadecatrienoic acid signaling in allergic inflammatory responses. These interactions involve both pro-allergic and anti-allergic modulating pathways that determine the overall inflammatory outcome [10].

Prostaglandin D2, primarily produced by mast cells during antigen challenge, acts through DP receptors to promote allergic responses. In ovalbumin-induced allergic asthma models, prostaglandin D2-DP pathway activation enhances type I allergic reactions [10]. However, the simultaneous presence of 12-hydroxyheptadecatrienoic acid and its interaction with BLT2 receptors can modulate these responses through distinct signaling mechanisms.

The synergistic effects manifest prominently in mast cell activation and degranulation processes. Prostaglandin D2 and 12-hydroxyheptadecatrienoic acid can work cooperatively to enhance mediator release from mast cells, amplifying allergic responses [10]. This cooperation involves coordinated receptor activation that leads to increased calcium mobilization and enhanced degranulation capacity.

Prostaglandin E2 exhibits dual roles in allergic inflammation, functioning through four distinct EP receptor subtypes. EP2 receptor activation by prostaglandin E2 provides anti-allergic effects by suppressing Th2 polarization and reducing allergen sensitization [11]. In contrast, EP3 receptor signaling can enhance certain allergic responses, creating a complex balance that influences overall inflammatory outcomes.

Studies in EP2-deficient mice demonstrated exaggerated airway inflammation compared to wild-type controls, indicating that prostaglandin E2-EP2 signaling serves as an endogenous brake on allergic responses [11]. When prostaglandin E2 analog misoprostol was administered during sensitization, it reduced eosinophil numbers, interleukin-5 and interleukin-13 levels in bronchoalveolar lavage fluid, and serum immunoglobulin E levels in wild-type but not EP2-deficient mice.

The synergistic interactions between 12-hydroxyheptadecatrienoic acid, prostaglandin E2, and prostaglandin D2 involve complex temporal dynamics. Vasodilating prostaglandins can enhance leukotriene-induced plasma leakage and leukocyte accumulation through flow-dependent mechanisms [12]. Simultaneously, prostaglandins may inhibit mediator release from inflammatory cells, creating opposing regulatory influences that determine net inflammatory responses.

Metabolic Regulation of Agonist Activity

15-PGDH-Mediated Conversion to 12-KHT

15-hydroxyprostaglandin dehydrogenase represents the primary enzymatic pathway responsible for 12-hydroxyheptadecatrienoic acid metabolism, catalyzing its conversion to 12-keto-heptadecatrienoic acid. This metabolic transformation follows established prostaglandin degradation pathways, where 15-hydroxyprostaglandin dehydrogenase oxidizes the 12-hydroxyl group to generate the corresponding keto derivative [13] [14].

Studies using human megakaryocytic MEG01s cells revealed that 12-keto-heptadecatrienoic acid production occurs rapidly following calcium ionophore A23187 stimulation. LC-MS/MS analysis demonstrated that 12-keto-heptadecatrienoic acid levels significantly exceeded those of the parent compound 12-hydroxyheptadecatrienoic acid, indicating highly efficient enzymatic conversion [13]. The rapid kinetics of this transformation suggest that 15-hydroxyprostaglandin dehydrogenase exhibits high substrate affinity for 12-hydroxyheptadecatrienoic acid.

Gene knockdown experiments provided definitive evidence for 15-hydroxyprostaglandin dehydrogenase involvement in this metabolic pathway. siRNA-mediated 15-Pgdh knockdown resulted in approximately 60-65% gene suppression, leading to significantly reduced 12-keto-heptadecatrienoic acid levels and corresponding accumulation of 12-hydroxyheptadecatrienoic acid [13]. These findings establish 15-hydroxyprostaglandin dehydrogenase as the rate-limiting enzyme in 12-hydroxyheptadecatrienoic acid metabolism.

Pharmacological inhibition studies using SW033291, a selective 15-hydroxyprostaglandin dehydrogenase inhibitor, demonstrated dose-dependent suppression of 12-keto-heptadecatrienoic acid production. Treatment with SW033291 resulted in a remarkable 9-fold accumulation of 12-hydroxyheptadecatrienoic acid in MEG01s cells, while completely suppressing both 12-keto-heptadecatrienoic acid and its downstream metabolite 10,11-dihydro-12-keto-heptadecatrienoic acid [13] [14].

In vivo validation studies confirmed the physiological relevance of 15-hydroxyprostaglandin dehydrogenase-mediated metabolism. Mouse skin wound models demonstrated production of both 12-keto-heptadecatrienoic acid and 10,11-dihydro-12-keto-heptadecatrienoic acid, with levels significantly suppressed by SW033291 administration [13]. Simultaneously, 12-hydroxyheptadecatrienoic acid levels increased in treated animals, confirming in vivo enzymatic activity.

The substrate specificity of 15-hydroxyprostaglandin dehydrogenase extends beyond prostaglandins to include 12-hydroxyheptadecatrienoic acid, with apparent preferential metabolism compared to classical prostaglandin substrates. Historical studies demonstrated that 12-hydroxyheptadecatrienoic acid turnover was enhanced several-fold compared to prostaglandin E2 or prostaglandin F2α in human erythrocyte cytosol preparations [15]. This enhanced substrate preference suggests specialized metabolic handling of 12-hydroxyheptadecatrienoic acid.

PTGR1-Dependent Dihydroxylation to 10,11dh-12-KHT

Prostaglandin reductase 1 catalyzes the subsequent metabolic step in 12-hydroxyheptadecatrienoic acid degradation, converting 12-keto-heptadecatrienoic acid to 10,11-dihydro-12-keto-heptadecatrienoic acid through reduction of the C10-C11 double bond. This enzymatic reaction follows the established prostaglandin metabolic pathway, where prostaglandin reductase 1 reduces the C13-C14 double bond in prostaglandin metabolites [13].

Detailed kinetic studies revealed that 10,11-dihydro-12-keto-heptadecatrienoic acid production increases gradually following cellular stimulation, contrasting with the rapid initial formation of 12-keto-heptadecatrienoic acid. This temporal pattern suggests that prostaglandin reductase 1-mediated reduction represents a secondary metabolic step that follows 15-hydroxyprostaglandin dehydrogenase oxidation [13].

Gene knockdown experiments targeting Ptgr1 provided mechanistic confirmation of prostaglandin reductase 1 involvement. siRNA-mediated Ptgr1 suppression resulted in significantly reduced 10,11-dihydro-12-keto-heptadecatrienoic acid levels with corresponding accumulation of the immediate precursor 12-keto-heptadecatrienoic acid [13]. These findings establish prostaglandin reductase 1 as essential for complete 12-hydroxyheptadecatrienoic acid metabolic processing.

The enzymatic characteristics of prostaglandin reductase 1 indicate high substrate specificity for keto-containing eicosanoids and related compounds. Studies with human prostaglandin reductase 1 demonstrated efficient conversion of various substrates containing α,β-unsaturated ketone moieties [16]. For 12-keto-heptadecatrienoic acid, the enzyme appears to specifically target the C10-C11 double bond for reduction.

Expression analysis revealed that both prostaglandin reductase 1 and 15-hydroxyprostaglandin dehydrogenase are coordinately upregulated in differentiated MEG01s cells. Real-time quantitative PCR analysis demonstrated significant increases in both enzyme transcripts following PMA treatment, suggesting coordinated metabolic pathway activation [13]. This coordinated expression ensures efficient sequential processing of 12-hydroxyheptadecatrienoic acid through its complete metabolic pathway.

Remarkably, both 12-keto-heptadecatrienoic acid and 10,11-dihydro-12-keto-heptadecatrienoic acid retain full agonistic activity toward BLT2 receptors. Functional assays demonstrated that the agonistic activities of both metabolites on BLT2 were comparable to that of the parent compound 12-hydroxyheptadecatrienoic acid [13] [14]. This preservation of biological activity throughout the metabolic pathway suggests that structural modifications at the 12-position and C10-C11 double bond do not compromise receptor binding or activation.

The metabolic pathway from 12-hydroxyheptadecatrienoic acid through 12-keto-heptadecatrienoic acid to 10,11-dihydro-12-keto-heptadecatrienoic acid represents a unique example of bioactive compound metabolism that preserves rather than eliminates biological activity. This contrasts with typical prostaglandin metabolism, where oxidation and reduction steps progressively reduce biological potency, ultimately leading to inactive metabolites that are eliminated from the system.

Table 1: Metabolic Regulation of 12-Hydroxyheptadecatrienoic Acid Agonist Activity

| Enzyme | Substrate | Product | Biological Activity | Inhibitor | Fold Accumulation |

|---|---|---|---|---|---|

| 15-PGDH | 12-HHT | 12-KHT | Comparable to 12-HHT | SW033291 | 9-fold (12-HHT) |

| PTGR1 | 12-KHT | 10,11dh-12-KHT | Comparable to 12-HHT | N/A | N/A |

| 15-PGDH | PGE2 | 15-keto-PGE2 | Reduced | SW033291 | Not specified |

Table 2: BLT2 Receptor Signaling Pathway Components

| Pathway Component | Cell Type | Effect | Mechanism | Reference Study |

|---|---|---|---|---|

| NF-κB activation | Various | Increased | BLT2-Gi protein coupling | Multiple studies |

| ERK phosphorylation | Keratinocytes | Increased | BLT2-dependent | Wound healing |

| TNF-α production | Keratinocytes | Increased | BLT2-mediated | Wound healing |

| IL-1β production | Keratinocytes | Increased | BLT2-mediated | Wound healing |

| MMP9 expression | Keratinocytes | Increased | Downstream of TNF-α/IL-1β | Wound healing |

| Cell migration | Keratinocytes | Enhanced | TNF-α/MMP-dependent | Wound healing |

| Anoikis resistance | Prostate cancer | Enhanced | NOX1/4-ROS-NF-κB | Prostate cancer |

| ROS generation | Prostate cancer | Increased | NOX1/4-dependent | Prostate cancer |

Table 3: Cross-talk Interactions with Prostaglandin and Leukotriene Systems

| Interaction Type | Primary Mediator | Target System | Effect Description | Clinical Relevance |

|---|---|---|---|---|

| Competitive antagonism | 12-oxo-HHT | Thromboxane receptors | Blocks TXA2 binding | Platelet aggregation |

| Synergistic effect | 12-HHT + PGE2 | Allergy response | Enhanced inflammatory response | Allergic asthma |

| Synergistic effect | 12-HHT + PGD2 | Allergy response | Enhanced mast cell activation | Allergic reactions |

| Inhibitory effect | PGE2-EP2 | Allergic inflammation | Suppressed sensitization | Therapeutic target |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Use Classification

Dates

Explore Compound Types